2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name and associated molecular formula. The presence of a chloro substituent and a benzenesulfonamide moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The biological activity of this compound has been evaluated against several bacterial strains. A study reported that compounds with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Antitumor Activity
Recent research has highlighted the antitumor potential of sulfonamide derivatives. The compound's structural features may enhance its ability to inhibit tumor cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of p53 signaling pathways.
Anti-inflammatory Effects
Compounds similar to the one have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exert anti-inflammatory effects which could be beneficial in treating inflammatory diseases.
Case Studies
-
Antibacterial Efficacy : A comparative study on sulfonamides indicated that compounds with similar backbones showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Compound Target Bacteria IC50 (µM) Compound A Staphylococcus aureus 5.0 Compound B Escherichia coli 7.5 2-Chloro-N-(...) Staphylococcus aureus TBD -
Antitumor Activity : In vitro assays demonstrated that derivatives with a similar oxazepin structure inhibited growth in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
Cell Line Compound IC50 (µM) MCF-7 2-Chloro-N-(...) 10 MDA-MB-231 Compound C 8
Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLWZAYIBPKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.